![molecular formula C21H23NO4 B214299 1-butyl-3-hydroxy-3-[2-(3-methoxyphenyl)-2-oxoethyl]-1,3-dihydro-2H-indol-2-one](/img/structure/B214299.png)
1-butyl-3-hydroxy-3-[2-(3-methoxyphenyl)-2-oxoethyl]-1,3-dihydro-2H-indol-2-one
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Overview
Description
1-butyl-3-hydroxy-3-[2-(3-methoxyphenyl)-2-oxoethyl]-1,3-dihydro-2H-indol-2-one is a chemical compound that has been studied for its potential applications in scientific research. This compound is also known by the chemical name, C24H25NO5, and has been the subject of several studies investigating its synthesis method, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions.
Mechanism of Action
The mechanism of action for 1-butyl-3-hydroxy-3-[2-(3-methoxyphenyl)-2-oxoethyl]-1,3-dihydro-2H-indol-2-one is not fully understood. However, studies have suggested that it may interact with cellular proteins and enzymes, leading to changes in cellular signaling pathways and gene expression.
Biochemical and Physiological Effects
Studies have shown that 1-butyl-3-hydroxy-3-[2-(3-methoxyphenyl)-2-oxoethyl]-1,3-dihydro-2H-indol-2-one can have both biochemical and physiological effects. One study found that the compound can induce apoptosis, or programmed cell death, in cancer cells. Another study demonstrated that it can inhibit the growth of certain bacteria.
Advantages and Limitations for Lab Experiments
One advantage of using 1-butyl-3-hydroxy-3-[2-(3-methoxyphenyl)-2-oxoethyl]-1,3-dihydro-2H-indol-2-one in lab experiments is its potential as a fluorescent probe for the detection of zinc ions in living cells. However, one limitation is that the compound can be difficult to synthesize, which may limit its widespread use in research.
Future Directions
There are several future directions for research on 1-butyl-3-hydroxy-3-[2-(3-methoxyphenyl)-2-oxoethyl]-1,3-dihydro-2H-indol-2-one. One area of interest is its potential as a photosensitizer for photodynamic therapy in cancer treatment. Another area of research could focus on the compound's interactions with cellular proteins and enzymes, which could shed light on its mechanism of action and potential therapeutic applications. Additionally, further studies could investigate the compound's potential as an antibacterial agent.
Synthesis Methods
The synthesis method for 1-butyl-3-hydroxy-3-[2-(3-methoxyphenyl)-2-oxoethyl]-1,3-dihydro-2H-indol-2-one involves the reaction of 3-methoxyphenylacetic acid with butyl isocyanide and ethyl acetoacetate in the presence of a catalyst such as piperidine. The resulting compound is then treated with hydrochloric acid to yield the final product.
Scientific Research Applications
1-butyl-3-hydroxy-3-[2-(3-methoxyphenyl)-2-oxoethyl]-1,3-dihydro-2H-indol-2-one has been studied for its potential applications in scientific research. One study investigated its use as a fluorescent probe for the detection of zinc ions in living cells. Another study explored its potential as a photosensitizer for photodynamic therapy in cancer treatment.
properties
Product Name |
1-butyl-3-hydroxy-3-[2-(3-methoxyphenyl)-2-oxoethyl]-1,3-dihydro-2H-indol-2-one |
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Molecular Formula |
C21H23NO4 |
Molecular Weight |
353.4 g/mol |
IUPAC Name |
1-butyl-3-hydroxy-3-[2-(3-methoxyphenyl)-2-oxoethyl]indol-2-one |
InChI |
InChI=1S/C21H23NO4/c1-3-4-12-22-18-11-6-5-10-17(18)21(25,20(22)24)14-19(23)15-8-7-9-16(13-15)26-2/h5-11,13,25H,3-4,12,14H2,1-2H3 |
InChI Key |
QPSVOZFPBYWMQT-UHFFFAOYSA-N |
SMILES |
CCCCN1C2=CC=CC=C2C(C1=O)(CC(=O)C3=CC(=CC=C3)OC)O |
Canonical SMILES |
CCCCN1C2=CC=CC=C2C(C1=O)(CC(=O)C3=CC(=CC=C3)OC)O |
Origin of Product |
United States |
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